1-Cyclobutene-1-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclobutene-1-carboxylic acid consists of a cyclobutene ring attached to a carboxylic acid group . The compound is very reactive due to its strained ring structure .Chemical Reactions Analysis
1-Cyclobutene-1-carboxylic acid can readily undergo ring-opening reactions and undergoes reactions with peroxides . It is also used in the synthesis of copolymers by alternating ring-opening metathesis polymerization (ROMP) .Physical And Chemical Properties Analysis
1-Cyclobutene-1-carboxylic acid is a colorless to pale yellow liquid with a boiling point of 213.2±19.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm³ . It has a polar surface area of 37 Ų and a molar volume of 74.5±3.0 cm³ .Scientific Research Applications
Chemical Synthesis
1-Cyclobutene-1-carboxylic acid is used in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals .
Natural Product Synthesis
This compound plays a significant role in the total synthesis of cyclobutane-containing natural products . These natural products, including terpenoids, alkaloids, and steroids, not only display fascinating architectures but also show potent biological activities .
Construction of Cyclobutane Rings
Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .
Development of New Catalytic Asymmetric Reactions
1-Cyclobutene-1-carboxylic acid is used in the development of new catalytic asymmetric reactions . These reactions are crucial in the field of organic chemistry, especially in the synthesis of complex molecules .
Radical Cascade Reaction
An unprecedented copper-catalyzed highly efficient radical cascade reaction of simple cyclobutanes has been developed, straightforwardly synthesizing diverse 1,3-diaminocyclobutenes, 1,3-disulfonylcyclobutenes, and 1,3,3-tribromocyclobutenes under mild conditions in good yields .
Hypervalent Iodine-Mediated Reactions
1-Cyclobutene-1-carboxylic acid is used in the development of hypervalent iodine-mediated reactions . These reactions are important in the synthesis of complex organic molecules .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
cyclobutene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5(7)4-2-1-3-4/h2H,1,3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUKMALSQXRODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23519-90-6 |
Source
|
Record name | cyclobut-1-ene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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